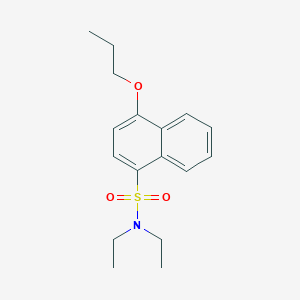
N,N-diethyl-4-propoxy-1-naphthalenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-4-propoxy-1-naphthalenesulfonamide, also known as DNPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DNPA is a sulfonamide derivative that has been found to exhibit various biochemical and physiological effects, making it a promising compound for use in laboratory experiments.
Applications De Recherche Scientifique
N,N-diethyl-4-propoxy-1-naphthalenesulfonamide has been extensively studied for its potential applications in scientific research. One of the primary uses of N,N-diethyl-4-propoxy-1-naphthalenesulfonamide is as a fluorescent probe for the detection of metal ions. N,N-diethyl-4-propoxy-1-naphthalenesulfonamide has been found to exhibit high selectivity and sensitivity towards various metal ions, making it a valuable tool for the detection and quantification of these ions in biological and environmental samples.
In addition to its use as a fluorescent probe, N,N-diethyl-4-propoxy-1-naphthalenesulfonamide has also been studied for its potential applications in the field of cancer research. N,N-diethyl-4-propoxy-1-naphthalenesulfonamide has been found to exhibit anti-cancer activity by inhibiting the growth and proliferation of cancer cells. This makes N,N-diethyl-4-propoxy-1-naphthalenesulfonamide a promising compound for the development of new anti-cancer drugs.
Mécanisme D'action
The mechanism of action of N,N-diethyl-4-propoxy-1-naphthalenesulfonamide is not fully understood, but it is believed to involve the binding of the compound to specific target molecules in cells. This binding results in changes to the structure and function of these molecules, leading to the observed biochemical and physiological effects of N,N-diethyl-4-propoxy-1-naphthalenesulfonamide.
Biochemical and Physiological Effects:
N,N-diethyl-4-propoxy-1-naphthalenesulfonamide has been found to exhibit various biochemical and physiological effects, including the inhibition of metal ion transport, the modulation of enzyme activity, and the regulation of gene expression. These effects make N,N-diethyl-4-propoxy-1-naphthalenesulfonamide a valuable tool for the study of biological systems and the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N,N-diethyl-4-propoxy-1-naphthalenesulfonamide in laboratory experiments is its high selectivity and sensitivity towards metal ions. This makes N,N-diethyl-4-propoxy-1-naphthalenesulfonamide a valuable tool for the detection and quantification of these ions in biological and environmental samples. However, one of the limitations of using N,N-diethyl-4-propoxy-1-naphthalenesulfonamide is its potential toxicity. N,N-diethyl-4-propoxy-1-naphthalenesulfonamide has been found to exhibit cytotoxicity towards certain cell types, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N,N-diethyl-4-propoxy-1-naphthalenesulfonamide. One area of research is the development of new fluorescent probes based on the structure of N,N-diethyl-4-propoxy-1-naphthalenesulfonamide. These probes could be used for the detection of specific metal ions or other molecules in biological and environmental samples.
Another area of research is the development of new anti-cancer drugs based on the structure of N,N-diethyl-4-propoxy-1-naphthalenesulfonamide. By further understanding the mechanism of action of N,N-diethyl-4-propoxy-1-naphthalenesulfonamide, researchers may be able to develop more effective drugs for the treatment of cancer.
Conclusion:
In conclusion, N,N-diethyl-4-propoxy-1-naphthalenesulfonamide is a promising compound for use in scientific research. Its high selectivity and sensitivity towards metal ions, as well as its potential applications in cancer research, make it a valuable tool for the study of biological systems. However, further research is needed to fully understand the mechanism of action of N,N-diethyl-4-propoxy-1-naphthalenesulfonamide and to develop new applications for this compound.
Méthodes De Synthèse
N,N-diethyl-4-propoxy-1-naphthalenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-propoxy-1-naphthalenesulfonyl chloride with diethylamine. The resulting product is then purified through recrystallization to obtain N,N-diethyl-4-propoxy-1-naphthalenesulfonamide in its pure form. The synthesis of N,N-diethyl-4-propoxy-1-naphthalenesulfonamide is a complex process that requires careful attention to detail and proper laboratory techniques.
Propriétés
Formule moléculaire |
C17H23NO3S |
|---|---|
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
N,N-diethyl-4-propoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C17H23NO3S/c1-4-13-21-16-11-12-17(15-10-8-7-9-14(15)16)22(19,20)18(5-2)6-3/h7-12H,4-6,13H2,1-3H3 |
Clé InChI |
JFAREDMIOSDHKU-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N(CC)CC |
SMILES canonique |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245524.png)



![Ethyl 4-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B245540.png)
![1,4-Bis[(5-ethyl-2-methoxyphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245546.png)
![1,4-Bis[(4-ethoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245547.png)
![Ethyl 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245551.png)
![1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B245563.png)



![1-[(2-ethoxy-5-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B245573.png)